Benzoylalanyl-glycyl-proline

Description

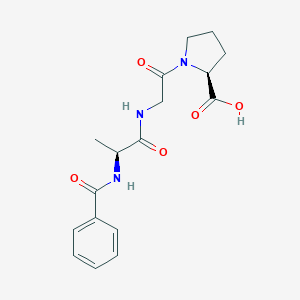

Benzoylalanyl-glycyl-proline (CAS: 113384-94-4) is a synthetic tripeptide with the molecular formula C₁₇H₂₁N₃O₅ and a molecular weight of 347.36 g/mol . Structurally, it consists of a benzoyl group linked to alanine, followed by glycine and proline residues. This compound is primarily utilized in biochemical research, particularly in studies involving enzyme-substrate interactions, peptide stability, and protease inhibition. Its compact structure and aromatic benzoyl moiety contribute to moderate hydrophobicity, making it suitable for membrane permeability assays and targeted drug delivery studies .

Properties

CAS No. |

113384-94-4 |

|---|---|

Molecular Formula |

C17H21N3O5 |

Molecular Weight |

347.4 g/mol |

IUPAC Name |

(2S)-1-[2-[[(2S)-2-benzamidopropanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C17H21N3O5/c1-11(19-16(23)12-6-3-2-4-7-12)15(22)18-10-14(21)20-9-5-8-13(20)17(24)25/h2-4,6-7,11,13H,5,8-10H2,1H3,(H,18,22)(H,19,23)(H,24,25)/t11-,13-/m0/s1 |

InChI Key |

NXZCTGNKKMVOBS-AAEUAGOBSA-N |

SMILES |

CC(C(=O)NCC(=O)N1CCCC1C(=O)O)NC(=O)C2=CC=CC=C2 |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)O)NC(=O)C2=CC=CC=C2 |

Canonical SMILES |

CC(C(=O)NCC(=O)N1CCCC1C(=O)O)NC(=O)C2=CC=CC=C2 |

Other CAS No. |

113384-94-4 |

sequence |

AGP |

Synonyms |

BAGP benzoyl-Ala-Gly-Pro benzoylalanyl-glycyl-proline |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between benzoylalanyl-glycyl-proline and related peptides, focusing on molecular properties, substituents, and applications:

Key Comparative Insights

Structural Modifications and Hydrophobicity :

- Benzoylalanyl-glycyl-proline lacks the phenyl group present in N-benzoylphenylalanyl-glycyl-proline, resulting in lower hydrophobicity (predicted density: ~1.3 g/cm³ vs. ~1.304 g/cm³ for the phenyl-containing analog) . This difference impacts their membrane permeability and suitability for specific drug delivery systems.

- The naphthylamide group in glycyl-proline-1-naphthylamide introduces steric bulk, reducing solubility but enhancing fluorescence properties for detection in enzymatic assays .

Functional Group Effects: The nitroaniline moiety in Z-glycyl-proline-4-nitroanilide (CAS 65022-15-3) allows for chromogenic detection, making it a preferred substrate for proteases like prolidase . In contrast, benzoylalanyl-glycyl-proline’s benzoyl group prioritizes stability over optical detectability. N-(2-Aminobenzoyl)glycyl-4-nitro-L-phenylalanyl-L-proline combines amino and nitro groups, creating a pH-sensitive structure with applications in targeted therapies .

Molecular Weight and Applications: Benzoylalanyl-glycyl-proline’s lower molecular weight (347.36 g/mol) compared to N-benzoylphenylalanyl-glycyl-proline (423.46 g/mol) facilitates better diffusion in cellular assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.